Methyl 5-acetamido-2-hydroxybenzoate

Descripción general

Descripción

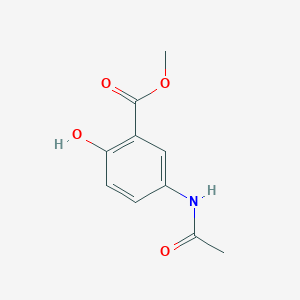

Methyl 5-acetamido-2-hydroxybenzoate is an organic compound with the molecular formula C10H11NO4 It is a derivative of 5-acetamido-2-hydroxybenzoic acid, where the carboxyl group is esterified with a methyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methyl 5-acetamido-2-hydroxybenzoate can be synthesized through classic acylation reactions. One common method involves the acylation of 5-amino-2-hydroxybenzoic acid with acetic anhydride or acetyl chloride to form 5-acetamido-2-hydroxybenzoic acid. This intermediate is then esterified with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to yield this compound .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The use of automated systems for temperature and pH control is common to maintain optimal reaction conditions and ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

Methyl 5-acetamido-2-hydroxybenzoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The acetamido group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the acetamido group.

Major Products Formed

Oxidation: Formation of quinone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted acetamido derivatives.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Methyl 5-acetamido-2-hydroxybenzoate is an ester derivative of 5-acetamido-2-hydroxybenzoic acid. Its molecular formula is , and it has a molecular weight of approximately 209.2 g/mol. The compound features a hydroxyl group, an acetamido group, and an ester functional group, contributing to its biological activity.

Analgesic Activity

Recent studies have demonstrated that this compound exhibits significant analgesic properties. It has been evaluated through various assays, including the acetic acid-induced writhing test and hot plate test in animal models. The compound showed a dose-dependent reduction in pain responses, indicating its potential as a non-steroidal anti-inflammatory drug (NSAID) .

Anti-inflammatory Effects

In addition to its analgesic properties, this compound has been investigated for its anti-inflammatory effects. Studies have shown that it can significantly reduce edema in carrageenan-induced paw edema models in rats, suggesting its utility in treating inflammatory conditions .

Table 1: Synthesis Overview

| Method | Reactants | Conditions | Yield (%) |

|---|---|---|---|

| Acylation | Acetic anhydride + 5-amino-2-hydroxybenzoic acid | Reflux in DMF | >85 |

| Chlorination | N-chlorosuccinimide + methyl esters | Room temperature | >90 |

Case Study 1: Analgesic Evaluation

A study conducted on the analgesic activity of derivatives of 5-acetamido-2-hydroxybenzoic acid demonstrated that these compounds possess superior pain-relieving effects compared to traditional NSAIDs like acetaminophen. The derivatives were found to have lower ED50 values, indicating higher potency .

Case Study 2: Pharmacokinetic Profiling

In another study, pharmacokinetic parameters were assessed using computational modeling alongside in-vivo experiments. The findings indicated that modifications to the molecular structure could enhance bioavailability and selectivity for cyclooxygenase-2 (COX-2) receptors, which are crucial targets for anti-inflammatory drugs .

Mecanismo De Acción

The mechanism of action of methyl 5-acetamido-2-hydroxybenzoate involves its interaction with specific molecular targets and pathways. It is known to inhibit the cyclooxygenase (COX) enzymes, particularly COX-2, which plays a key role in the inflammatory response. By inhibiting COX-2, the compound reduces the production of pro-inflammatory prostaglandins, thereby exerting its anti-inflammatory and analgesic effects .

Comparación Con Compuestos Similares

Similar Compounds

- Methyl 4-acetamido-2-hydroxybenzoate

- Methyl 3-hydroxybenzoate

- Methyl 4-hydroxybenzoate

Uniqueness

Methyl 5-acetamido-2-hydroxybenzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it has shown better selectivity and binding affinity for COX-2, making it a promising candidate for the development of safer and more effective NSAIDs .

Actividad Biológica

Methyl 5-acetamido-2-hydroxybenzoate, also known as methyl 5-acetamidosalicylate, is an organic compound that has garnered attention for its potential biological activities, particularly as an analgesic and anti-inflammatory agent. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula CHNO and a molecular weight of approximately 209.2 g/mol. The compound features an acetylamino group and a hydroxy group attached to a benzoate structure, which contributes to its biological activity. It is typically synthesized as a white to light brown solid, soluble in organic solvents like chloroform and ethyl acetate.

Target Receptors

The primary target of this compound is the cyclooxygenase-2 (COX-2) receptor. This enzyme plays a crucial role in the inflammatory response by converting arachidonic acid into pro-inflammatory prostaglandins.

Mode of Action

The compound inhibits COX-2 activity, leading to a decrease in the synthesis of prostanoids, which are key mediators of inflammation and pain. By disrupting this pathway, this compound exhibits significant anti-inflammatory and analgesic effects.

Analgesic Properties

Research indicates that this compound demonstrates notable analgesic activity. In vivo studies have shown that it can effectively reduce nociceptive behavior in animal models. For instance:

- Acute Toxicity Studies : Evaluated according to OECD guidelines, no deaths were observed at doses up to 5000 mg/kg, indicating a favorable safety profile .

- Anti-Nociceptive Activity : In formalin tests, the compound exhibited significant anti-inflammatory effects during the inflammatory phase but not during the neurogenic phase. Its potency was found to be 10 to 25 times greater than related compounds such as acetaminophen .

Comparison with Other Compounds

This compound has been compared with other analgesics in terms of efficacy:

| Compound | LD50 (mg/kg) | Anti-nociceptive Effect (Formalin Test) |

|---|---|---|

| This compound | >5000 | Significant reduction |

| Acetaminophen | ~1944 | Moderate reduction |

| Aspirin | ~1500 | Moderate reduction |

This table illustrates that this compound offers superior analgesic properties compared to traditional analgesics .

Pharmacokinetics and Bioavailability

In silico studies suggest that this compound has good bioavailability characteristics. The compound's pharmacokinetic profile indicates rapid absorption with peak plasma concentrations occurring within two hours post-administration. However, it also exhibits a quick decline in plasma levels, which poses challenges for sustained therapeutic effects .

Research Applications

This compound is not only significant for its analgesic properties but also serves various applications in scientific research:

- Medicinal Chemistry : Investigated as a potential non-steroidal anti-inflammatory drug (NSAID) with improved efficacy and reduced side effects.

- Biological Studies : Used for studying pain pathways and inflammatory responses due to its interaction with COX-2 receptors.

- Chemical Synthesis : Acts as a building block for synthesizing more complex organic molecules.

Propiedades

IUPAC Name |

methyl 5-acetamido-2-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-6(12)11-7-3-4-9(13)8(5-7)10(14)15-2/h3-5,13H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOILLVHUXHWRQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80368251 | |

| Record name | methyl 5-acetamido-2-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80368251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81887-68-5 | |

| Record name | methyl 5-acetamido-2-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80368251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.